molecular formula C14H12N4O2S B12016659 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 613249-03-9

4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12016659
CAS No.: 613249-03-9
M. Wt: 300.34 g/mol
InChI Key: UIMCXOSEBWOZGK-OQLLNIDSSA-N
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Description

4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a triazole ring, a furan ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the compound can occur at the triazole ring, resulting in the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((Furan-2-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((Furan-2-ylmethylene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the methoxy group in 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its enhanced potency and selectivity in various applications.

Properties

CAS No.

613249-03-9

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O2S/c1-19-11-5-2-4-10(8-11)13-16-17-14(21)18(13)15-9-12-6-3-7-20-12/h2-9H,1H3,(H,17,21)/b15-9+

InChI Key

UIMCXOSEBWOZGK-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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